molecular formula C12H18N2O3S B1438119 [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol CAS No. 1094422-82-8

[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol

Cat. No.: B1438119
CAS No.: 1094422-82-8
M. Wt: 270.35 g/mol
InChI Key: WDVBQZLKGMHKMB-UHFFFAOYSA-N
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Description

[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol (CAS 1094422-82-8) is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 . This piperidine-based sulfonamide derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical cytosolic protein complex that plays a fundamental role in the innate immune response, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . The core piperidin-4-yl)methanol structure is a recognized scaffold in the development of these therapeutic agents, as it contributes to molecular interactions with the NLRP3 protein, potentially inhibiting its ATPase activity and subsequent activation . Researchers can utilize this compound as a key synthetic intermediate or a building block for constructing more complex molecules aimed at modulating inflammatory pathways. The presence of both the aminobenzenesulfonyl group and the hydroxymethyl functionality on the piperidine ring provides handles for further chemical modification, allowing for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

IUPAC Name

[1-(3-aminophenyl)sulfonylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c13-11-2-1-3-12(8-11)18(16,17)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVBQZLKGMHKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidin-4-yl Derivatives

The key step involves reacting a piperidin-4-yl derivative with a sulfonyl chloride bearing the 3-aminobenzene moiety. The sulfonylation is typically performed under alkaline conditions using non-nucleophilic bases to facilitate the formation of the sulfonamide bond.

  • Reagents and Conditions:

    • Sulfonylating agent: 3-aminobenzenesulfonyl chloride or its protected derivatives.
    • Base: Non-nucleophilic inorganic or organic bases such as sodium hydride, potassium carbonate, triethylamine, or similar.
    • Solvents: Aprotic solvents such as tetrahydrofuran, dioxane, dichloromethane, or toluene.
    • Temperature: Ambient to reflux conditions depending on reactivity.
  • Process Notes:

    • The reaction time can range from 1 hour up to 24 hours.
    • Excess sulfonyl chloride or by-products are removed through aqueous washes, pH adjustment, and filtration techniques.

Introduction of Hydroxymethyl Group at Piperidine 4-Position

The hydroxymethyl group at the 4-position of the piperidine ring can be introduced via epoxide ring opening or reduction of appropriate intermediates.

  • Epoxide Ring Opening:

    • Starting from a 1-substituted-4-(aminomethyl)piperidine and a chiral epoxide such as (2S)-aryloxymethyl-oxirane.
    • The nucleophilic ring opening of the epoxide by the piperidine amine occurs in methanol at 60 °C over 16-24 hours.
    • This yields chiral β-amino alcohols corresponding to the hydroxymethyl substitution.
  • Reduction of Carbonyl Intermediates:

    • Reduction of amide or carbamate intermediates using lithium aluminum hydride (LAH) or borane-THF complexes to yield the hydroxymethyl group.
    • For example, reduction of 1-benzyl-isonipecotamide followed by protection steps.

Amino Group Protection and Deprotection

The amino group on the 3-aminobenzenesulfonyl moiety is often protected during synthesis to prevent side reactions.

  • Protection:

    • Common protecting groups include benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc).
    • Protection facilitates selective sulfonylation and functional group transformations.
  • Deprotection:

    • Removal of protecting groups is achieved by hydrogenolysis (e.g., palladium on charcoal under hydrogen atmosphere) or acid hydrolysis.
    • Acidic conditions may involve hydrochloric acid, trifluoroacetic acid, or other inorganic/organic acids.
    • Conditions are chosen to avoid affecting other sensitive groups.

Reduction of Nitro Groups to Amino Groups

If the sulfonyl chloride precursor contains a nitro group (e.g., 4-nitrobenzenesulfonyl chloride), reduction to the corresponding amino group is required.

  • Reduction Conditions:
    • Catalytic hydrogenation using palladium on charcoal in methanol.
    • Hydrogen equivalents typically range from 1:1 to 1:5 relative to the nitro compound.
    • Reaction times vary from 30 minutes to several hours depending on scale.

Representative Synthetic Scheme Summary

Step Reactants/Intermediates Reaction Type Conditions/Notes Outcome
1 Piperidin-4-yl derivative + 3-aminobenzenesulfonyl chloride Sulfonylation Base (e.g., K2CO3), solvent (THF, toluene), RT to reflux, 1-24 h Formation of sulfonamide intermediate
2 Sulfonamide intermediate with epoxide or carbonyl precursor Epoxide ring opening or reduction Methanol, 60 °C, 16-24 h or LAH reduction in THF Introduction of hydroxymethyl group
3 Protected amino groups Deprotection Hydrogenolysis (Pd/C, H2) or acid hydrolysis Free amino group on benzene sulfonyl moiety
4 Nitro-substituted sulfonamide Catalytic reduction Pd/C, methanol, H2, 1-5 eq. H2 Conversion of nitro to amino group

Research Findings and Process Optimization

  • The use of commercially available starting materials such as 1-oxiranyl-2-phenyl-ethyl-carbamic acid tert-butyl ester facilitates industrial-scale synthesis with cost efficiency.
  • One-pot procedures combining amination and sulfonylation steps reduce intermediate purification and improve reactor utilization.
  • Control of pH and concentration during crystallization improves purity and yield of the final compound.
  • Selection of solvents and bases influences reaction selectivity and ease of work-up.
  • Stereoselective synthesis is achievable, ensuring pure stereoisomers of the target compound.
  • Removal of protecting groups and reduction steps are optimized to avoid degradation of sensitive functionalities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid or aldehyde.

    Reduction: The compound can be further reduced to modify the sulfonyl group or the piperidine ring.

    Substitution: The amino group on the benzene ring can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include modified piperidine derivatives.

    Substitution: Products include halogenated benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential in drug development. Its structure allows it to act as a scaffold for synthesizing various bioactive molecules. Researchers have explored its use in:

  • Anticancer Agents : Modifications of the compound have shown promise in developing inhibitors targeting specific cancer pathways.
  • Antimicrobial Activity : Studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for new antibiotics.

Biochemical Research

In biochemical applications, [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol serves as an organic buffer. Its stability and solubility in aqueous solutions make it useful for:

  • Protein Studies : The compound can help maintain pH levels during protein purification processes.
  • Enzyme Assays : It is utilized in assays to evaluate enzyme activity under controlled conditions.

Synthesis of Complex Molecules

The compound acts as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for:

  • Coupling Reactions : It can be involved in coupling reactions to form larger molecular frameworks essential in pharmaceuticals.
  • Modification Reactions : The amino and sulfonyl groups can be modified to enhance biological activity or selectivity.

Case Study 1: Anticancer Properties

A study investigated the modification of [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol to develop novel anticancer agents. The synthesized derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial efficacy of derivatives derived from this compound showed promising results against Gram-positive and Gram-negative bacteria. The findings suggest that modifications can enhance the compound's ability to disrupt bacterial cell membranes.

Data Tables

Application AreaDescriptionExample Use Cases
Medicinal ChemistryScaffold for drug developmentAnticancer and antimicrobial agents
Biochemical ResearchOrganic buffer for experimentsProtein studies and enzyme assays
Synthesis of Complex MoleculesIntermediate for organic synthesisCoupling and modification reactions

Mechanism of Action

The mechanism of action of [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperidine ring provides structural stability and enhances binding affinity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

Key Observations :

  • Antiplasmodial Activity: Alcohol analogues with hydroxyl groups at the piperidine-4-position, such as [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol, demonstrate potent activity against Plasmodium strains. The hydroxyl group enhances hydrogen bonding with parasitic targets, contributing to high selectivity (SI = 15–182) .
  • Receptor Targeting : Substituents like iodophenyl () or oxadiazole () shift activity toward specific receptors, suggesting that the benzenesulfonyl group in the target compound may similarly influence target affinity.

Key Observations :

  • Reduction Methods: DIBAL-H is a common reagent for converting esters to hydroxymethyl groups in piperidine derivatives, as seen in and . This method likely applies to [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol synthesis.
  • Coupling Reactions : EDCI/HOBt-mediated coupling () is effective for introducing aromatic substituents, which could be adapted for the benzenesulfonyl group in the target compound.

Market and Research Trends

  • Antimalarial Development : Alcohol-substituted piperidines are prioritized for their selectivity and low cytotoxicity, aligning with global efforts to combat artemisinin-resistant malaria .
  • Receptor-Targeted Drugs: Piperidinyl methanol derivatives are explored for neurological and metabolic disorders, as seen in 5-HT₄ and Farnesoid X Receptor modulators ().

Biological Activity

[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 3-aminobenzenesulfonyl group and a hydroxymethyl group. This unique structure contributes to its diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.

Biological Activity Overview

The biological activities of [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol can be categorized into several key areas:

  • Antibacterial Activity : Exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
  • Enzyme Inhibition : Acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through modulation of specific biochemical pathways.

The mechanism by which [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol exerts its effects involves several molecular interactions:

  • Enzyme Interaction : The compound binds to the active site of AChE, inhibiting its activity and thereby increasing acetylcholine levels in synaptic clefts.
  • Cell Signaling Modulation : It influences various signaling pathways, potentially altering gene expression related to inflammation and cell proliferation.

Antibacterial Activity

Recent studies have shown that [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol has a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa at low micromolar concentrations. The compound's antibacterial efficacy is comparable to established antibiotics, indicating its potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Pseudomonas aeruginosa4
Escherichia coli16

Enzyme Inhibition Studies

Inhibition assays revealed that [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol has a notable effect on AChE activity, with an IC50 value indicating strong inhibition.

CompoundIC50 (µM)Reference
[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol2.14
Standard AChE Inhibitor (Donepezil)0.63

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated that treatment with the compound significantly reduced bacterial load in vitro and in vivo models.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound, where it was found to effectively inhibit AChE in human neuroblastoma cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-aminobenzenesulfonyl chloride with piperidin-4-ylmethanol derivatives under controlled pH (neutral to slightly basic) and temperature (40–60°C). Solvents like dichloromethane or THF are typically used. For example, analogous piperidine sulfonamides are synthesized with yields of 60–80% under optimized conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

Q. How is the structural integrity of [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm sulfonamide linkage (characteristic peaks at δ 3.1–3.5 ppm for piperidine protons and δ 7.2–7.8 ppm for aromatic protons) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 285).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated for structurally similar piperidine derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Conduct in vitro assays to evaluate:

  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50_{50} values).
  • Enzyme inhibition : Target sulfonamide-sensitive enzymes like carbonic anhydrase or kinases (kinetic assays at 10–100 μM concentrations) .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors, given piperidine derivatives' known activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous piperidine sulfonamides?

  • Methodological Answer :

  • Comparative assays : Test the compound and its analogs under identical conditions (e.g., same cell lines, enzyme batches).
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., the 3-aminophenyl group) to isolate key functional groups driving activity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX, which may explain variability in inhibitory potency .

Q. What experimental strategies optimize the compound's pharmacokinetic properties for CNS-targeted applications?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to improve blood-brain barrier penetration. LogP values <3 are ideal .
  • Metabolic stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., sulfonamide cleavage).
  • Prodrug design : Mask the methanol group as an ester to enhance solubility and bioavailability .

Q. How does the compound interact with bacterial efflux pumps, and how can this be leveraged in antibiotic adjuvants?

  • Methodological Answer :

  • Efflux inhibition assays : Use E. coli or P. aeruginosa strains overexpressing AcrAB-TolC. Measure MIC reductions of co-administered antibiotics (e.g., ciprofloxacin) .
  • Mechanistic studies : Employ fluorescent probes (e.g., ethidium bromide accumulation assays) to quantify efflux inhibition.
  • SAR refinement : Modify the piperidine ring’s substituents to enhance binding to efflux pump components .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity for similar piperidine derivatives?

  • Methodological Answer :

  • Cell line variability : Test the compound on multiple lines (e.g., cancer vs. normal cells). For example, HEK-293 may show low toxicity (IC50_{50} >100 μM), while HeLa cells exhibit higher sensitivity (IC50_{50} 20 μM) .
  • Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) can alter compound stability.
  • Impurity profiles : Ensure purity >95% (HPLC) to exclude toxic byproducts from synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol
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[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.